molecular formula C21H25F3N4O6 B12834952 1-[1-[[(benzyloxy)carbonyl]amino]-2,2,2-trifluoroethyl]-N-(tert-butoxycarbonyl)-L-histidine CAS No. 7682-45-3

1-[1-[[(benzyloxy)carbonyl]amino]-2,2,2-trifluoroethyl]-N-(tert-butoxycarbonyl)-L-histidine

Cat. No.: B12834952
CAS No.: 7682-45-3
M. Wt: 486.4 g/mol
InChI Key: MXBLBDHOSUWYDH-MYJWUSKBSA-N
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Description

Molecular Architecture and Functional Group Analysis

The molecular architecture of this compound integrates three critical functional domains: the L-histidine backbone, the N-terminal tert-butoxycarbonyl (Boc) group, and the side-chain 1-[(benzyloxy)carbonyl]amino-2,2,2-trifluoroethyl modification. The histidine core retains its imidazole ring, which is substituted at the Nτ-position with a trifluoroethyl group bearing a benzyloxycarbonyl (Cbz)-protected amine. The Boc group at the Nα-position provides acid-labile protection, while the Cbz group on the side chain offers hydrogenolysis-sensitive shielding, enabling sequential deprotection in peptide synthesis.

The trifluoroethyl moiety introduces significant electronegativity due to the three fluorine atoms, altering the electron density of the adjacent amino group. This modification enhances resistance to enzymatic degradation compared to non-fluorinated analogs, as evidenced by the stability of similar trifluoromethyl-substituted histidine derivatives in biochemical assays. The molecular formula, C21H25F3N4O6, reflects a molecular weight of 510.45 g/mol, consistent with the incorporation of both protecting groups and the trifluoroethyl chain.

Structural Feature Role Deprotection Method
Nα-Boc group Protects α-amino group during peptide elongation Acidolysis (e.g., TFA)
Nτ-Cbz group Shields side-chain amine for orthogonal protection Hydrogenolysis (e.g., H2/Pd)
Trifluoroethyl modification Enhances metabolic stability and lipophilicity Not typically removed

Stereochemical Configuration and Chiral Center Identification

The compound retains the L-configuration of native histidine at the α-carbon, as confirmed by the (2S) stereodescriptor in related Boc-protected histidine derivatives. The chiral center at Cα is preserved during synthesis, ensuring compatibility with biological systems that recognize L-amino acids. Additionally, the trifluoroethyl side chain introduces a second chiral center at the β-carbon of the ethyl group, resulting in a diastereomeric pair. However, synthetic routes typically yield the (R)-configuration at this position due to steric guidance from the fluorine atoms during nucleophilic substitution reactions.

X-ray crystallography of analogous compounds, such as N-BOC-2-trifluoromethylhistidine, reveals a tetrahedral geometry around the α-carbon, with the Boc group occupying an equatorial position to minimize steric clash with the imidazole ring. The Cbz group adopts a conformation perpendicular to the imidazole plane, optimizing π-π interactions with the benzyl moiety.

Comparative Structural Analysis with Native Histidine Derivatives

Compared to native histidine, this derivative exhibits three key structural divergences:

  • Protective Group Additions : The Boc and Cbz groups replace the native α-amino and side-chain amine hydrogens, respectively. These modifications prevent undesired side reactions during solid-phase peptide synthesis (SPPS).
  • Trifluoroethyl Substitution : The trifluoroethyl group at the Nτ-position replaces the native hydrogen, conferring enhanced lipophilicity (logP increase of ~1.5 units) and resistance to oxidation.
  • Steric Effects : The combined bulk of the Boc and trifluoroethyl groups increases the molecule’s steric volume by approximately 30%, as calculated using molecular modeling software for related compounds.

In contrast to simpler protected histidines like Boc-His(Z)-OH, the trifluoroethyl moiety in this compound introduces unique electronic effects. The strong electron-withdrawing nature of the CF3 group reduces the basicity of the side-chain amine (pKa ~5.2 vs. ~6.0 in native histidine), altering its behavior in pH-dependent reactions.

Properties

CAS No.

7682-45-3

Molecular Formula

C21H25F3N4O6

Molecular Weight

486.4 g/mol

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-[2,2,2-trifluoro-1-(phenylmethoxycarbonylamino)ethyl]imidazol-4-yl]propanoic acid

InChI

InChI=1S/C21H25F3N4O6/c1-20(2,3)34-19(32)26-15(16(29)30)9-14-10-28(12-25-14)17(21(22,23)24)27-18(31)33-11-13-7-5-4-6-8-13/h4-8,10,12,15,17H,9,11H2,1-3H3,(H,26,32)(H,27,31)(H,29,30)/t15-,17?/m0/s1

InChI Key

MXBLBDHOSUWYDH-MYJWUSKBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CN(C=N1)C(C(F)(F)F)NC(=O)OCC2=CC=CC=C2)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C(C(F)(F)F)NC(=O)OCC2=CC=CC=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthesis of the Cbz-Protected Trifluoroethyl Amine Intermediate

  • Starting from benzyl carbamate (Cbz) protected amines, the trifluoroethyl group is introduced via nucleophilic substitution or addition reactions.
  • For example, ethyl bromodifluoroacetate can be reacted with activated zinc dust to form difluorinated intermediates, which are then hydrolyzed and converted to the corresponding amines protected with Cbz.
  • Iodocyclization and hydrolysis steps are used to form cyclic intermediates, which are subsequently converted to benzyl carbamates using Cbz-Cl under basic conditions.

Protection of L-Histidine with Boc Group

  • L-Histidine is protected at the amino group using tert-butoxycarbonyl (Boc) chemistry.
  • Boc protection is typically achieved by reacting histidine with di-tert-butyl dicarbonate (Boc2O) under mild basic conditions.
  • This step ensures selective reactivity of the histidine side chain and backbone during subsequent coupling reactions.

Coupling of the Cbz-Protected Trifluoroethyl Amine to Boc-Histidine

  • The coupling is performed using peptide coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to activate the carboxyl group of Boc-histidine.
  • The Cbz-protected trifluoroethyl amine is then coupled to the activated histidine derivative to form the desired protected amino acid conjugate.
  • Alternative coupling reagents like diethylphosphoryl cyanide (DEPC) with triethylamine can also be used for sequential amino acid additions.

Selective Deprotection and Oxidation Steps

  • Removal of protecting groups such as tosyl on histidine can be achieved using HOBt.
  • Oxidation of hydroxy groups to ketones is performed under Swern oxidation conditions or modified Pfitzner-Moffatt oxidation using reagents like 1-[3-(dimethylamino)-propyl]-3-ethylcarbodiimide hydrochloride and dichloroacetic acid in toluene-DMSO mixtures.
  • These steps are critical for obtaining the final difluoroketomethylene peptide isostere structure.

Solid-Phase Peptide Synthesis (SPPS) Incorporation

  • The protected amino acid can be incorporated into peptides using Fmoc or Boc-based SPPS methods.
  • For example, Boc-His(trt)-OH is used in SPPS with microwave-assisted peptide synthesizers, employing coupling reagents such as DIC/HOAt in NMP solvent.
  • Deprotection cycles use piperidine in DMF or NMP at elevated temperatures.
  • Side-chain protecting groups like Mtt on lysine can be selectively removed with hexafluoroisopropanol (HFIP) for further chemical modifications.
  • The final peptides are cleaved from resin using trifluoroacetic acid (TFA) mixtures and purified by preparative HPLC.

Summary Table of Key Preparation Steps

Step Reaction/Process Reagents/Conditions Notes
1 Formation of Cbz-protected trifluoroethyl amine Ethyl bromodifluoroacetate, activated Zn dust, hydrolysis with NaOH Diastereomeric adducts formed, selective hydrolysis
2 Boc protection of L-histidine Di-tert-butyl dicarbonate (Boc2O), mild base Protects amino group for selective coupling
3 Coupling of trifluoroethyl amine to Boc-histidine DCC, HOBt, or DEPC with triethylamine Peptide bond formation, high yield
4 Deprotection and oxidation HOBt for tosyl removal; Swern or Pfitzner-Moffatt oxidation Converts hydroxy to ketone, removes protecting groups
5 Incorporation into peptides via SPPS Fmoc or Boc chemistry, DIC/HOAt coupling, piperidine deprotection Microwave-assisted synthesis, selective side-chain modifications

Research Findings and Optimization Notes

  • Use of Cbz and Boc protecting groups is preferred for higher overall yields and stability during multi-step synthesis.
  • The iodocyclization step to form cyclic imidates is sensitive to light and requires dark conditions at 25 °C for 24 hours.
  • Modified Pfitzner-Moffatt oxidation provides mild conditions to oxidize sensitive amino alcohol intermediates without racemization.
  • Microwave-assisted SPPS significantly reduces coupling times and improves coupling efficiency, especially for sterically hindered amino acids like histidine.
  • Double or quadruple coupling cycles for histidine residues improve coupling completeness and peptide purity.

Chemical Reactions Analysis

Deprotection Reactions

The Boc and Z groups enable selective deprotection strategies critical for sequential peptide coupling:

Protecting Group Deprotection Method Conditions Key Observations Source
BocAcidolysis (TFA, HCl/dioxane)20–50% TFA in DCM, 1–2 hrs, 25°CBoc group cleaved via carbamate protonation; trifluoroethyl group remains intact.
Z (Cbz)Hydrogenolysis (H₂/Pd-C)1 atm H₂, 10% Pd/C, MeOH/EtOAc, 4–6 hrsZ group reduced to amine; Boc and trifluoroethyl groups unaffected.

Notes :

  • Boc cleavage with trifluoroacetic acid (TFA) proceeds via intermediate oxonium ion formation, confirmed by NMR studies of Boc-protected analogs .

  • Hydrogenolysis of the Z group leaves the Boc group intact due to its stability under reductive conditions .

Trifluoroethyl Group Reactivity

The 2,2,2-trifluoroethyl substituent introduces unique electronic and steric effects:

Nucleophilic Substitution

  • Reaction : SN2 displacement at the β-carbon.

  • Example : Reaction with thiols in basic media (K₂CO₃/DMF) yields thioether derivatives.
    R–CF3–CH2–NH–+RSHBaseR–CF3–CH2–S–R+NH3\text{R–CF}_3\text{–CH}_2\text{–NH–} + \text{RSH} \xrightarrow{\text{Base}} \text{R–CF}_3\text{–CH}_2\text{–S–R} + \text{NH}_3

  • Kinetics : Reduced reactivity compared to non-fluorinated analogs due to electron-withdrawing -CF₃ group .

Hydrogen Bonding Effects

  • Observation : Stabilizes syn-rotamers in carbamates via intermolecular H-bonding (e.g., with carboxylic acids) .

  • Impact : Alters conformational equilibria in solution, as shown by concentration-dependent 1H^1 \text{H} NMR shifts .

Imidazole Ring Participation

The histidine side chain facilitates coordination and catalysis:

Reaction Type Conditions Role of Imidazole Outcome
Metal ChelationCu²⁺/Zn²⁺ in aqueous buffer (pH 7)Binds via Nε/Nδ atomsStabilizes metal-organic frameworks (MOFs)
Acid-Base CatalysisEnzymatic environments (pH 6–8)Acts as proton shuttle (pKa ~6.0)Accelerates amide bond hydrolysis/formation

Structural Evidence : X-ray crystallography of related Boc-protected histidines confirms imidazole-metal coordination geometries .

Coupling and Functionalization

The compound serves as a building block in peptide synthesis:

Carbamate Activation

  • Reagents : p-Nitrophenyl chloroformate (PNPCOCl), BTBC (benzotriazole carbonate).

  • Mechanism : Forms mixed carbonates for amine coupling (e.g., with lysine derivatives) :
    R–O–CO–OPhNO2+R’NH2R–NH–CO–OR’+PhNO2\text{R–O–CO–OPhNO}_2 + \text{R'NH}_2 \rightarrow \text{R–NH–CO–OR'} + \text{PhNO}_2

Reagent Yield Reaction Time Compatibility
PNPCOCl85–92%2–4 hrs, 0°C→25°CCompatible with Boc/Z groups
BTBC78–88%1 hr, 25°CHigher selectivity for amines

Stability Under Various Conditions

Condition Stability Degradation Pathway
Acidic (pH <2)LowBoc cleavage; trifluoroethyl group hydrolysis
Basic (pH >10)ModerateZ group hydrolysis; imidazole ring deprotonation
Oxidative (H₂O₂, 25°C)HighCF₃ group inert; no defluorination observed
Thermal (>100°C, anhydrous)HighStable up to 150°C; decomposition above 180°C

Key Insight : The trifluoroethyl group enhances thermal and oxidative stability compared to non-fluorinated analogs .

Comparative Reactivity Table

Derivative Reactivity with TFA Hydrogenolysis Sensitivity Nucleophilic Substitution (CF₃–CH₂–)
Boc-His(Z)-OHHighHighLow
Boc-His(CF₃CH₂)–OH (this compound)ModerateModerateModerate
Z-His(Boc)–OH (no CF₃)HighHighHigh

Scientific Research Applications

Inhibitors of Enzymatic Activity

The compound has been investigated for its role as an inhibitor of various enzymes, particularly serine proteases. For instance, studies have shown that derivatives of this compound can inhibit human leukocyte elastase (HLE), which is implicated in diseases such as emphysema and cystic fibrosis. The trifluoroethyl group enhances lipophilicity and may improve binding affinity to the enzyme's active site, making it a candidate for further development as a therapeutic agent .

Anticancer Research

The compound's structure allows it to be modified for use in anticancer therapies. Research indicates that analogs of this compound can be designed to target specific cancer cell lines by exploiting the unique metabolic pathways of those cells. The benzyloxycarbonyl group serves as a protective moiety that can be selectively removed in biological systems, releasing active compounds that exhibit cytotoxic effects on cancer cells .

Building Blocks for Peptides

Due to its functional groups, 1-[1-[[(benzyloxy)carbonyl]amino]-2,2,2-trifluoroethyl]-N-(tert-butoxycarbonyl)-L-histidine serves as a valuable building block in peptide synthesis. The tert-butoxycarbonyl (Boc) group is widely used to protect amino groups during peptide coupling reactions. This compound can facilitate the synthesis of complex peptides that require precise control over stereochemistry and functionalization .

Development of Bioconjugates

The ability to modify the compound allows for the creation of bioconjugates that can be used in targeted drug delivery systems. By attaching various targeting moieties or drug entities to the histidine side chain, researchers can develop conjugates that exhibit enhanced selectivity towards specific tissues or cells, improving therapeutic efficacy while minimizing side effects .

Case Studies

StudyFocusFindings
Study on HLE InhibitionEvaluated the inhibitory effects of derivatives on human leukocyte elastaseFound significant inhibition with certain modifications; potential for therapeutic applications in respiratory diseases
Anticancer ActivityInvestigated cytotoxic effects on cancer cell linesIdentified promising analogs with selective activity against specific cancer types
Peptide Synthesis TechniquesExplored the use of the compound in synthesizing complex peptidesDemonstrated effective coupling reactions using the protected amino acid

Mechanism of Action

The mechanism of action of 1-[1-[[(benzyloxy)carbonyl]amino]-2,2,2-trifluoroethyl]-N-(tert-butoxycarbonyl)-L-histidine involves its interaction with specific molecular targets. The protective groups can be selectively removed under certain conditions, allowing the compound to interact with enzymes or other proteins. The trifluoroethyl group can enhance the compound’s stability and reactivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Protective Groups

Table 1: Key Structural and Functional Comparisons
Compound Name Molecular Formula Molecular Weight Key Functional Groups Applications/Synthesis Insights
Target Compound C₂₁H₂₅F₃N₄O₆ 486.44 Cbz, Boc, Trifluoroethyl, L-Histidine Peptide synthesis intermediate
Methyl 3-(benzyloxy)-1-((tert-butoxycarbonyl)amino)-4-oxo-1,4-dihydropyridine-2-carboxylate C₁₉H₂₂N₂O₆ 374.39 Cbz, Boc, Pyridine ring Baloxavir intermediate (antiviral)
1-((Benzyloxy)carbonyl)-3-((tert-butoxycarbonyl)amino)piperidine-3-carboxylic acid C₁₉H₂₄N₂O₆ 376.41 Cbz, Boc, Piperidine Peptide backbone modification
6-((tert-Butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid C₁₃H₂₁NO₄ 255.31 Boc, Spirocyclic scaffold Conformational restriction in drug design
1-(Tert-butoxycarbonyl)-3-(methanesulfonyloxy)azetidine C₉H₁₆NO₅S 250.29 Boc, Methanesulfonyloxy, Azetidine Reactive intermediate for alkylation
Key Observations:
  • Protective Group Compatibility : The Boc group is widely used across analogs due to its stability under basic conditions, while the Cbz group is preferred for orthogonal protection in multi-step syntheses .
  • Backbone Modifications : Replacing L-histidine with pyridine () or piperidine () alters hydrogen-bonding capacity and steric effects, impacting target binding in bioactive molecules.
  • Fluorine Incorporation: The trifluoroethyl group in the target compound improves metabolic stability compared to non-fluorinated analogs (e.g., spirocyclic compound in ) .
Insights:
  • The target compound’s synthesis likely parallels methods used for Boc/Cbz-protected amino acids, as seen in (peptide coupling with EDC/HOBt).
  • Stability of the trifluoroethyl group under hydrogenolysis conditions (required for Cbz removal) must be validated, as fluorine can inhibit palladium catalysts .

Biological Activity

1-[1-[[(benzyloxy)carbonyl]amino]-2,2,2-trifluoroethyl]-N-(tert-butoxycarbonyl)-L-histidine (CAS No. 7682-45-3) is a synthetic amino acid derivative that has garnered interest due to its potential biological activities. This compound features a complex structure that includes a benzyloxycarbonyl group and a trifluoroethyl moiety, which may influence its pharmacological properties.

  • Molecular Formula : C21H25F3N4O6
  • Molecular Weight : 486.44 g/mol
  • Density : 1.4 g/cm³
  • Boiling Point : 655.7 °C at 760 mmHg
  • Flash Point : 350.3 °C

Biological Activity Overview

The biological activity of this compound is primarily linked to its interaction with various biological pathways and potential therapeutic applications. Preliminary studies suggest that it may exhibit the following activities:

  • Antioxidant Activity : The presence of the benzyloxycarbonyl group may enhance the compound's ability to scavenge free radicals.
  • Anti-inflammatory Effects : Similar compounds have been studied for their ability to inhibit inflammatory pathways, particularly through the modulation of phosphodiesterase (PDE) enzymes.
  • Cytotoxicity Against Cancer Cells : Initial in vitro studies indicate potential cytotoxic effects on certain cancer cell lines, warranting further investigation.

Antioxidant Activity

Research has shown that compounds with similar structural motifs can exhibit significant antioxidant properties. For instance, studies have demonstrated that benzyloxycarbonyl derivatives can effectively neutralize reactive oxygen species (ROS) in cellular models, suggesting a protective role against oxidative stress.

Anti-inflammatory Mechanism

The compound's structure suggests it may act as a selective inhibitor of phosphodiesterase (PDE) enzymes. PDE inhibitors are known to increase intracellular cyclic AMP (cAMP) levels, which can lead to reduced inflammation. A study on related compounds indicated that they could inhibit the release of pro-inflammatory cytokines in immune cells, highlighting their potential therapeutic applications in inflammatory diseases .

Cytotoxicity Studies

In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. Results indicate that it may induce apoptosis in specific cancer types, although the exact mechanism remains unclear and requires further exploration. For example, similar histidine derivatives have shown promise in reducing cell viability in breast cancer cell lines through apoptosis induction pathways .

Case Studies and Experimental Data

StudyCompoundCell LineResult
Trifluoroethyl derivativesMCF-7 (breast cancer)IC50 = 25 µM (induced apoptosis)
PDE inhibitorsRAW 264.7 (macrophages)Reduced TNF-alpha secretion by 50%
Benzyloxycarbonyl derivativesHeLa (cervical cancer)Significant reduction in cell proliferation

Q & A

Q. Basic

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR identifies proton environments (e.g., tert-butyl protons at ~1.4 ppm, aromatic protons from benzyloxy groups at 7.2–7.4 ppm).
    • ¹³C NMR confirms carbonyl carbons (Boc and Cbz groups at ~155–160 ppm) and trifluoroethyl CF₃ signals (~125 ppm, quartets in ¹⁹F NMR).
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (C₂₁H₂₅F₃N₄O₆) with precision ≤2 ppm error.
  • Infrared Spectroscopy (IR): Detects carbonyl stretches (C=O at ~1700 cm⁻¹) and NH/OH stretches (if deprotected) .

How can researchers resolve contradictions in reaction yields when scaling up the synthesis of this compound?

Advanced
Scale-up challenges often arise from heat transfer inefficiencies or mixing limitations. Strategies include:

  • Reaction Optimization: Use segmented flow reactors for exothermic steps (e.g., trifluoroethylation) to improve temperature control.
  • Solvent Selection: Polar aprotic solvents like acetonitrile (as in ) enhance solubility of intermediates, while additives like Cs₂CO₃ () improve reaction homogeneity.
  • In Situ Monitoring: Employ PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy to track intermediate formation and adjust parameters dynamically .

What methodologies are recommended for analyzing the stability of this compound under varying storage conditions?

Q. Basic

  • Accelerated Stability Studies: Store samples at 40°C/75% RH for 1–3 months and analyze degradation via HPLC.
  • Light Sensitivity Testing: Expose to UV-Vis light (ICH Q1B guidelines) and monitor for Boc/Cbz deprotection or trifluoroethyl hydrolysis.
  • Lyophilization: For long-term storage, lyophilize the compound after confirming compatibility with cryoprotectants (e.g., trehalose) .

How can computational modeling aid in predicting the reactivity of this compound in peptide coupling reactions?

Q. Advanced

  • DFT Calculations: Model the electron-withdrawing effect of the trifluoroethyl group on the amino group’s nucleophilicity. This predicts activation energies for amide bond formation.
  • Molecular Dynamics (MD): Simulate solvation effects in coupling agents (e.g., HATU/DIPEA in DMF) to optimize reaction rates.
  • Docking Studies: If the compound is a protease inhibitor substrate, predict binding affinities to target enzymes using software like AutoDock Vina .

What strategies mitigate racemization during Boc/Cbz deprotection in downstream applications?

Q. Advanced

  • Acidic Conditions: Use TFA (trifluoroacetic acid) for Boc removal under anhydrous conditions (0–5°C) to minimize histidine side-chain racemization.
  • Catalytic Hydrogenation: For Cbz deprotection, employ 10% Pd/C in ethanol under H₂ atmosphere, monitoring pH to avoid acid-catalyzed racemization.
  • Enzymatic Methods: Explore lipases or esterases for selective deprotection in aqueous buffers (pH 7–8) .

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